molecular formula C9H20N2 B2432987 [1-(Aminomethyl)-4-methylcyclohexyl]methanamine CAS No. 1507983-56-3

[1-(Aminomethyl)-4-methylcyclohexyl]methanamine

Cat. No.: B2432987
CAS No.: 1507983-56-3
M. Wt: 156.273
InChI Key: PMRKXPYJPYTRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Aminomethyl)-4-methylcyclohexyl]methanamine: is a chemical compound with the molecular formula C9H20N2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its cyclohexane ring structure with an aminomethyl group and a methyl group attached to it.

Scientific Research Applications

Chemistry: In chemistry, [1-(Aminomethyl)-4-methylcyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: The compound is studied for its potential biological activities. It can be used in the development of bioactive molecules that target specific enzymes or receptors in biological systems.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the synthesis of drugs that treat various medical conditions, including neurological disorders and infections.

Industry: In industrial applications, the compound is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for use in materials science and engineering.

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H227, H314, and H335 . These indicate that the compound is combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-4-methylcyclohexyl]methanamine typically involves the reaction of 4-methylcyclohexanone with formaldehyde and ammonia. This process is known as reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Aminomethyl)-4-methylcyclohexyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted cyclohexyl derivatives

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)-4-methylcyclohexyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

  • [4-(Aminomethyl)cyclohexyl]methylamine
  • 1,4-Bis(aminomethyl)cyclohexane
  • Cyclohexanemethylamine

Comparison: Compared to similar compounds, [1-(Aminomethyl)-4-methylcyclohexyl]methanamine is unique due to the presence of the methyl group on the cyclohexane ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the methyl group may enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with molecular targets.

Properties

IUPAC Name

[1-(aminomethyl)-4-methylcyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8-2-4-9(6-10,7-11)5-3-8/h8H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRKXPYJPYTRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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